

FR167653: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FR 167653 free base

Cat. No.: B1192867

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its investigation.

Compound Information

FR167653 is a small molecule inhibitor belonging to the pyrazolo[5,1-c][1][2]triazine class of compounds. It is a valuable tool for studying the physiological and pathological roles of the p38 MAPK signaling pathway.

Identifier	Value
Compound Name	FR167653 free base
CAS Number	158876-65-4[1]
Molecular Formula	C24H19FN4O2
Molecular Weight	426.44 g/mol

Suppliers:

FR167653 is available from various chemical suppliers catering to the research community, including:



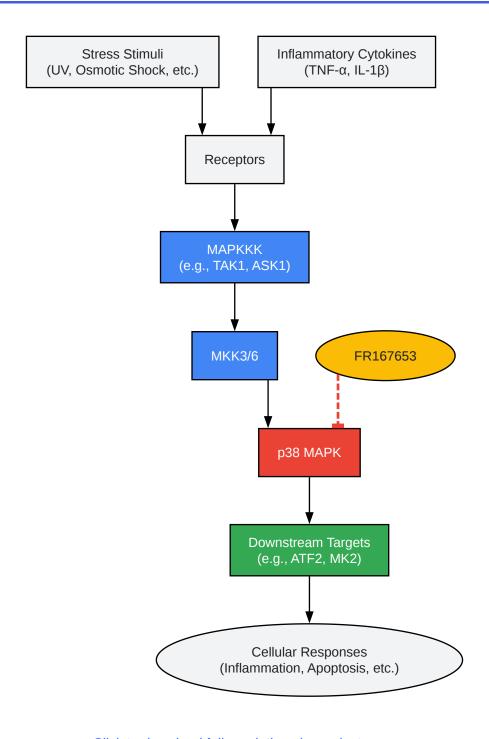
- GlpBio
- MedchemExpress

Mechanism of Action

FR167653 is an orally active and selective inhibitor of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By specifically inhibiting p38 MAPK activity, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β).[1]

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by FR167653.





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Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.

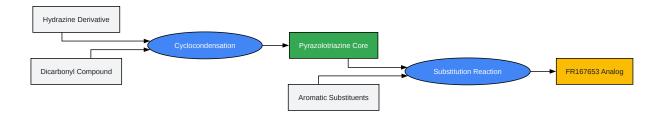
Synthesis

A detailed, step-by-step synthesis protocol for FR167653 is not readily available in the public domain. However, the general synthesis of pyrazolo[5,1-c][1][2]triazine derivatives involves multi-step reactions. The synthesis of the core triazine structure is typically achieved through



cyclocondensation reactions of hydrazines with carbonyl compounds. The aromatic substituents, such as the 4-fluorophenyl and 4-pyridyl groups in FR167653, are introduced through methods like electrophilic aromatic substitution.

The following diagram provides a logical workflow for the potential synthesis of a pyrazolo[5,1-c][1][2]triazine core structure.



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Caption: General synthetic workflow for pyrazolo[5,1-c][1][2]triazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of FR167653.

In Vitro p38 MAPK Activity Assay

This protocol describes the assessment of p38 MAPK activity in cell lysates via immunoprecipitation followed by a kinase assay and Western blot detection.

Materials:

- Cell lysis buffer (containing protease and phosphatase inhibitors)
- Anti-p38 MAPK antibody
- Protein A/G agarose beads



- · Kinase assay buffer
- Recombinant ATF-2 (substrate)
- ATP
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody: anti-phospho-ATF-2 (Thr71)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

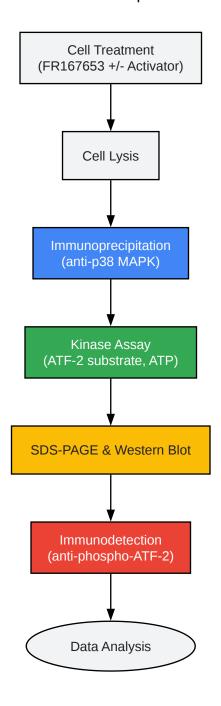
- Cell Lysis: Treat cells with the desired concentration of FR167653 and/or a p38 MAPK activator (e.g., anisomycin). Wash cells with ice-cold PBS and lyse with cell lysis buffer.
- Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody overnight at 4°C.
 Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
- Washing: Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.
- Kinase Assay: Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP. Incubate at 30°C for 30 minutes.
- SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the anti-phospho-ATF-2 primary antibody overnight at 4°C. Wash the



membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

• Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

The following diagram outlines the workflow for the p38 MAPK activity assay.



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Caption: Experimental workflow for the in vitro p38 MAPK activity assay.



In Vitro Cytokine Production Assay (ELISA)

This protocol details the measurement of TNF- α and IL-1 β in the supernatant of cultured cells (e.g., macrophages) treated with FR167653.

Materials:

- Cell culture medium
- Lipopolysaccharide (LPS)
- FR167653
- ELISA kits for TNF-α and IL-1β
- 96-well microplate reader

Procedure:

- Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of FR167653 for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) for a specified time (e.g., 4-24 hours).
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
- ELISA: Perform the ELISA for TNF- α and IL-1 β according to the manufacturer's instructions. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding standards and samples (supernatants).
 - Adding a detection antibody.
 - Adding a substrate solution to develop color.



- Stopping the reaction and measuring the absorbance at 450 nm.
- Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes a common in vivo model to assess the anti-inflammatory effects of FR167653 in mice.[3][4][5]

Materials:

- Male Swiss mice (or other suitable strain)
- Carrageenan (1% w/v in sterile saline)
- FR167653 (formulated for oral or intraperitoneal administration)
- Plethysmometer or calipers
- Vehicle control

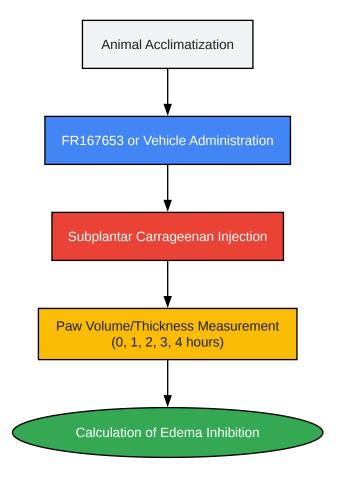
Procedure:

- Acclimatization: Acclimatize the animals for at least one week before the experiment.
- Drug Administration: Administer FR167653 or vehicle to the mice at a predetermined time before carrageenan injection (e.g., 1 hour for oral administration).
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).



 Data Analysis: Calculate the percentage of inhibition of edema for the FR167653-treated groups compared to the vehicle-treated group at each time point.

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.



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Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments.

Table 1: In Vitro p38 MAPK Activity



Treatment	FR167653 Conc. (μM)	Relative p-ATF-2 Level (Normalized to Total ATF-2)
Vehicle	0	1.00
Anisomycin	0	5.2 ± 0.4
Anisomycin + FR167653	0.1	3.1 ± 0.3
Anisomycin + FR167653	1	1.5 ± 0.2
Anisomycin + FR167653	10	1.1 ± 0.1

Table 2: In Vitro Cytokine Production

Treatment	FR167653 Conc. (μΜ)	TNF-α (pg/mL)	IL-1β (pg/mL)
Vehicle	0	< 10	< 5
LPS	0	1500 ± 120	800 ± 75
LPS + FR167653	0.1	950 ± 90	550 ± 60
LPS + FR167653	1	400 ± 50	250 ± 30
LPS + FR167653	10	150 ± 20	80 ± 10

Table 3: In Vivo Carrageenan-Induced Paw Edema

Treatment Group	Dose (mg/kg)	% Inhibition of Edema at 3 hours
Vehicle	-	0
FR167653	10	35 ± 5
FR167653	30	62 ± 7
Indomethacin (Positive Control)	10	75 ± 6



Conclusion

FR167653 is a valuable pharmacological tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes, particularly inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the cellular and in vivo effects of this potent inhibitor. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

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